molecular formula C13H15N7O2S B2788768 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide CAS No. 2380069-39-4

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide

Cat. No. B2788768
CAS RN: 2380069-39-4
M. Wt: 333.37
InChI Key: NEFZLRKROJMOFT-UHFFFAOYSA-N
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Description

“N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazole ring, an azetidine ring, and a sulfonamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered ring, which introduces strain into the molecule. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which can participate in hydrogen bonding and other interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The azetidine ring, due to its strain, could be reactive towards ring-opening reactions. The pyrazole ring, being aromatic, is likely quite stable but could potentially be functionalized at the positions not involved in the aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the nature of any substituents. In general, we might expect this compound to have moderate solubility in water due to the polar sulfonamide group, and it could potentially form hydrogen bonds .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of new compounds like this one is an important part of advancing our understanding of chemistry and biology. Future research could involve synthesizing this compound, studying its properties, and testing its biological activity .

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2S/c1-18-9-11(6-17-18)23(21,22)19(2)10-7-20(8-10)13-12(5-14)15-3-4-16-13/h3-4,6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFZLRKROJMOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide

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